![molecular formula C19H21N5O2S B2618436 2-[1-(2,4-二甲苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-1-吗啉-4-基乙酮 CAS No. 872861-88-6](/img/structure/B2618436.png)

2-[1-(2,4-二甲苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-1-吗啉-4-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

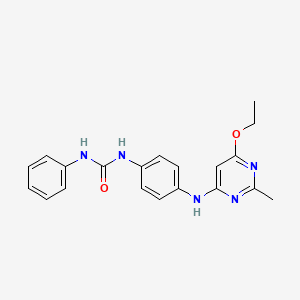

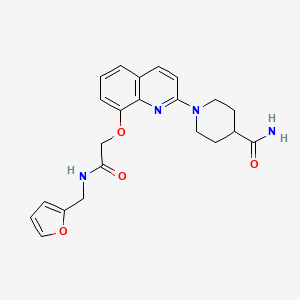

The compound “2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It has been synthesized as a potential CDK2 inhibitor, which is an appealing target for cancer treatment .

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of the dichloro-C6-thiomethyl substituted starting derivative with an excess of 4-chloroaniline in absolute ethanol under reflux . The thiomethyl group was then oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a common feature in many small molecules designed for CDK2 inhibition . The compound also contains a sulfanyl group and a morpholin-4-ylethanone group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the dichloro-C6-thiomethyl substituted starting derivative with 4-chloroaniline, followed by oxidation of the thiomethyl group . The sulfone group of the resulting derivative was then displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .科学研究应用

- CDK2 Inhibition : Researchers have investigated this compound as a novel CDK2 inhibitor. CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer therapy. The synthesized derivatives showed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma). Some compounds exhibited superior activity compared to the standard drug sorafenib .

- Anti-Proliferative Effects : The compound inhibited cell growth in MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also demonstrated moderate activity against HepG-2 cells (IC50: 48–90 nM). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .

- Enzymatic Inhibition : Several derivatives effectively inhibited CDK2/cyclin A2, with IC50 values comparable to or better than sorafenib. Compound 14, in particular, displayed dual activity against cancer cells and CDK2 .

- Pyrazolo[3,4-d]pyrimidine Scaffold : The compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry. Researchers explore its diverse derivatives for potential drug development .

- Structure-Activity Relationship (SAR) : Scientists have studied the SAR of various analogs to optimize their anticancer properties. Understanding how specific modifications affect activity guides further design and synthesis .

- Alteration of Cell Cycle Progression : Compound 14 induced significant changes in cell cycle progression, contributing to its antiproliferative effects. This alteration may disrupt cancer cell division and promote apoptosis .

- Exploring Thioglycosides : The study also investigated thioglycoside derivatives (compounds 14 and 15). These compounds showed promising cytotoxicity and CDK2 inhibition, warranting further exploration .

Cancer Treatment

Cell Proliferation and Apoptosis

Heterocyclic Chemistry

Anticancer Drug Design

Cell Cycle Modulation

Thioglycoside Derivatives

作用机制

未来方向

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further investigation . Future research could focus on optimizing the compound’s synthesis, exploring its mechanism of action in more detail, and evaluating its safety and efficacy in preclinical and clinical studies .

属性

IUPAC Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-13-3-4-16(14(2)9-13)24-18-15(10-22-24)19(21-12-20-18)27-11-17(25)23-5-7-26-8-6-23/h3-4,9-10,12H,5-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSBSKPYCEVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinoline](/img/structure/B2618353.png)

![2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2618358.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2618359.png)

![8-benzoyl-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2618362.png)

![4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine](/img/structure/B2618367.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618369.png)

![1-(2,4-dichlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2618372.png)